3-(tert-BUTYLAMINO)PROPIONITRILE
Description
Significance and Research Context
Currently, there is a notable absence of specific, in-depth academic research detailing the significance and direct applications of 3-(tert-butylamino)propionitrile. The compound is commercially available and is listed in various chemical supplier catalogs, indicating its use in chemical synthesis. vwr.comsigmaaldrich.cnsigmaaldrich.com Its structural features, possessing both a nucleophilic secondary amine and a nitrile group, suggest its potential as a versatile building block in organic and medicinal chemistry.
The synthesis of this compound can be achieved through the cyanoethylation of tert-butylamine (B42293). wikipedia.org This reaction involves the Michael addition of tert-butylamine to acrylonitrile (B1666552), a common method for producing β-aminonitriles. wikipedia.org The tert-butyl group, a bulky and lipophilic moiety, is a common feature in many pharmaceutical compounds, suggesting that this compound could serve as a precursor for synthesizing molecules with potential biological activity. For instance, the related compound N-tert-butyl-β-alanine is a component of various synthesized molecules.
While specific research applications are not widely published, compounds with similar structures are known to be used in the development of polymers and as intermediates in the synthesis of more complex molecules, including those with therapeutic potential. However, without dedicated studies on this compound, its specific contributions to academic research remain largely undocumented in publicly accessible literature.
Historical Perspective of Aminonitriles in Synthetic Chemistry
The history of aminonitriles is deeply rooted in the foundations of organic chemistry, with their discovery dating back to the mid-19th century. The most significant milestone in the history of aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850. This reaction, which involves the one-pot reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, was the first method for the synthesis of α-amino acids from α-aminonitriles and remains a fundamental transformation in organic chemistry.
Initially, the primary interest in aminonitriles was as intermediates for the production of amino acids. However, over the decades, the scope of their application has expanded significantly. The versatile reactivity of the nitrile and amino groups allows for their conversion into a wide array of other functional groups and heterocyclic systems. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the amino group can undergo various alkylation and acylation reactions.
In the 20th and 21st centuries, the development of new synthetic methodologies has further enhanced the importance of aminonitriles. These include the advancement of asymmetric Strecker reactions to produce chiral amino acids and the use of various catalysts to improve reaction efficiency and selectivity. The cyanoethylation reaction, a key method for the synthesis of β-aminonitriles like this compound, has also been extensively studied and applied in both laboratory and industrial settings for the synthesis of a variety of organic compounds. wikipedia.orgtaylorandfrancis.com This historical context underscores the foundational role of aminonitriles in the development of synthetic organic chemistry.
Properties
IUPAC Name |
3-(tert-butylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXPYBHONIFYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373786 | |
| Record name | 3-(tert-BUTYLAMINO)PROPIONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373786 | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21539-53-7 | |
| Record name | 3-[(1,1-Dimethylethyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21539-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(tert-BUTYLAMINO)PROPIONITRILE | |
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| Record name | 21539-53-7 | |
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Synthetic Methodologies and Preparative Chemistry of 3 Tert Butylamino Propionitrile
Nucleophilic Substitution Reactions in its Synthesis
One of the fundamental approaches to synthesizing 3-(tert-butylamino)propionitrile involves the direct reaction of a nucleophile with a suitable electrophile. This method hinges on the principles of bimolecular nucleophilic substitution (SN2), a cornerstone of organic synthesis.
tert-Butylamine (B42293) and 3-Chloropropionitrile (B165592) Condensation
The direct condensation of tert-butylamine with 3-chloropropionitrile represents a straightforward application of nucleophilic substitution for the formation of this compound. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom in 3-chloropropionitrile. The chlorine atom, being a good leaving group, is subsequently displaced.
A significant challenge in this type of reaction is the formation of a salt byproduct. The displaced chloride anion can react with the unreacted tert-butylamine to form tert-butylammonium (B1230491) chloride, which often precipitates out of the solution. nih.gov This precipitation can complicate the reaction work-up and may necessitate the use of excess amine to drive the reaction to completion. nih.gov The choice of solvent is also critical; solvents that can solubilize the ammonium (B1175870) salt byproduct may be required to maintain a homogeneous reaction mixture. nih.gov
For instance, a related nucleophilic substitution using an excess of tert-butylamine (3.0 equivalents) at elevated temperatures (95°C) for several hours has been reported to yield the desired product in high yield (86%). nih.gov However, the formation of a thick precipitate of the corresponding ammonium salt was a notable issue. nih.gov
Table 1: Reaction Parameters for Nucleophilic Substitution
| Parameter | Details |
| Nucleophile | tert-Butylamine |
| Electrophile | 3-Chloropropionitrile |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Key Challenge | Formation and precipitation of tert-butylammonium chloride |
| Potential Solution | Use of excess amine, selection of appropriate solvents |
Catalytic Approaches in Substitution Reactions
To overcome some of the limitations of direct nucleophilic substitution, catalytic methods are an area of active development in organic chemistry. rsc.org While specific catalytic systems for the reaction between tert-butylamine and 3-chloropropionitrile are not extensively detailed in the literature, the general principles of catalysis in SN2 reactions are applicable. The goal of a catalyst in this context would be to enhance the reaction rate, allowing for milder reaction conditions (e.g., lower temperatures) and potentially reducing the amount of excess amine required.
Catalysts can function by activating either the nucleophile or the electrophile. For example, a catalyst could increase the nucleophilicity of the amine or enhance the leaving group ability of the chloride. The development of such catalytic systems is a continuing area of research aimed at making nucleophilic substitution reactions more efficient and sustainable. rsc.org
Michael Addition Pathways for its Preparation
An alternative and widely employed method for synthesizing β-amino nitriles is the Michael addition, also known as conjugate addition. masterorganicchemistry.comyoutube.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile.
Aza-Michael Addition of tert-Butylamine to Acrylonitrile (B1666552)
The aza-Michael addition of tert-butylamine to acrylonitrile is a highly effective method for the preparation of this compound. nih.gov In this reaction, tert-butylamine acts as the Michael donor (the nucleophile) and acrylonitrile serves as the Michael acceptor (the electrophilic alkene). masterorganicchemistry.comyoutube.com The reaction proceeds via the addition of the amine to the β-carbon of the carbon-carbon double bond in acrylonitrile, which is activated by the electron-withdrawing nitrile group.
This reaction can be carried out under various conditions, often with high efficiency. A patent for the synthesis of related 3-aminopropionitriles describes reacting an amine with an acrylonitrile in a molar ratio of 0.9:1 to 100:1 at temperatures ranging from 40°C to 200°C. google.com The process can be conducted either batchwise or continuously, with continuous processes being preferable for large-scale production, often operating at temperatures between 40°C and 160°C. google.com
Table 2: General Conditions for Aza-Michael Addition
| Parameter | Range/Type |
| Michael Donor | tert-Butylamine |
| Michael Acceptor | Acrylonitrile |
| Amine:Acrylonitrile Molar Ratio | 0.9:1 to 100:1 google.com |
| Temperature Range | 40°C to 200°C google.com |
| Process Type | Batch or Continuous google.com |
Catalytic Aza-Michael Additions for β-Amino Nitriles
The aza-Michael addition can be significantly accelerated through the use of catalysts. A variety of catalytic systems have been developed to improve the efficiency and selectivity of this transformation for the synthesis of β-amino nitriles.
One approach involves the use of basic catalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a base to facilitate the aza-Michael addition of imides to α,β-unsaturated esters under solvent-free conditions. nih.gov Another study utilized 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the addition of benzylamine (B48309) to acrylates. mdpi.com
Enzymatic catalysis has also been explored. Lipases have been shown to catalyze the Michael addition of amines to acrylonitrile, often resulting in shorter reaction times compared to uncatalyzed reactions. researchgate.net In some cases, these enzymatic reactions can achieve very high yields, such as 98% for the addition of butylamine (B146782) to a different Michael acceptor. researchgate.net
Furthermore, organocatalysis has emerged as a powerful tool for these reactions. Chiral bifunctional catalysts, such as those derived from amino acids, have been employed to achieve highly enantioselective aza-Michael additions. rsc.org
Optimization of Synthetic Routes for Scale-Up
For industrial applications, the optimization of synthetic routes for large-scale production is crucial. This involves considerations of cost, safety, efficiency, and environmental impact.
For the nucleophilic substitution pathway, a key optimization strategy involves moving from batch to continuous flow processing. Continuous flow chemistry can enhance heat and mass transfer, leading to shorter reaction times, purer products, and improved safety, especially for exothermic reactions. researchgate.net The selection of solvent is also a critical optimization parameter. For instance, replacing solvents like N-methyl-2-pyrrolidone (NMP) with greener alternatives and using co-solvents like dimethyl sulfoxide (B87167) (DMSO) to manage precipitate formation can significantly improve the process. researchgate.net
In the context of the aza-Michael addition, patents have described the use of heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. google.com The development of continuous processes for aza-Michael additions, as mentioned in the patent literature, is a key step towards efficient and economical scale-up. google.com These continuous systems can be operated at elevated pressures and temperatures to achieve high throughput and yields. google.com
Industrial Production Methods and Continuous Flow Reactor Applications
The primary industrial route for the synthesis of this compound is the aza-Michael addition (or cyanoethylation) of tert-butylamine to acrylonitrile. This reaction is an exothermic process that joins the amine nucleophile to the activated alkene of acrylonitrile to form the corresponding β-aminonitrile.
While specific industrial production data for this compound is proprietary, the principles of continuous flow chemistry are increasingly applied to such exothermic reactions to enhance safety, efficiency, and scalability over traditional batch processing. A continuous flow setup for this synthesis would involve pumping streams of tert-butylamine and acrylonitrile to a mixing point, followed by their introduction into a temperature-controlled reactor coil or a packed-bed reactor. The residence time within the reactor is precisely controlled by the flow rate and reactor volume, allowing for optimized reaction conditions and high conversion rates.
The advantages of a continuous flow approach include superior heat transfer, which is critical for managing the exothermic nature of the Michael addition, minimizing byproduct formation, and ensuring operational safety. rsc.orgnih.gov This methodology also allows for rapid process optimization and easier scale-up from laboratory to industrial production. rsc.org
Below is a conceptual data table outlining the potential parameters for a continuous flow synthesis of this compound.
Table 1: Conceptual Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value/Range | Rationale |
| Reactants | tert-Butylamine, Acrylonitrile | Standard precursors for aza-Michael addition. |
| Molar Ratio | 1:1 to 1:1.2 (Amine:Acrylonitrile) | A slight excess of acrylonitrile can drive the reaction to completion. |
| Reactor Type | Packed Bed Reactor (with catalyst) or Coil Reactor | A packed bed can contain a heterogeneous catalyst, while a coil reactor is simple and effective for liquid-phase reactions. |
| Temperature | 40-80 °C | Balances reaction rate with minimizing potential side reactions or polymerization of acrylonitrile. |
| Pressure | 1-5 bar | Sufficient to maintain a liquid phase and control volatile components. |
| Residence Time | 5-30 minutes | Significantly shorter than batch processing, leading to higher throughput. |
| Solvent | Toluene or Solvent-Free | Toluene can be used for dilution and heat management, but a solvent-free process is preferred for green chemistry. |
Solvent-Free Conditions for β-Amino Nitrile Synthesis
The elimination of volatile organic solvents is a key objective in modern chemical synthesis to reduce environmental impact and operational costs. The synthesis of β-amino nitriles, including this compound, is well-suited to solvent-free conditions. The Michael addition of amines to acrylonitrile can proceed without a solvent, often by simply mixing the neat reactants, sometimes with catalytic promotion.
Research into related Michael additions has demonstrated the high efficiency of solvent-free systems. For instance, the addition of alcohols to acrylonitrile has been successfully carried out using solid base catalysts in the absence of any solvent, achieving high conversion and selectivity. researchgate.net This approach, known as a green process, significantly reduces waste pollutants. researchgate.net
Enzymatic catalysis also offers a pathway to solvent-free synthesis. Lipases have been shown to effectively catalyze the Michael addition of primary and secondary amines to acrylonitrile, often leading to a significant reduction in reaction time compared to uncatalyzed reactions, even without a solvent. electronicsandbooks.com
The following table, based on findings for similar aza-Michael additions, illustrates the effect of catalysis under minimal-solvent conditions. electronicsandbooks.com
Table 2: Comparison of Catalyzed vs. Uncatalyzed Michael Addition of Amines to Acrylonitrile in Toluene
| Entry | Amine | Catalyst | Reaction Time (h) |
| 1 | Morpholine | None | 3 |
| 2 | Morpholine | Novozyme 435 (Lipase) | 1.5 |
| 3 | Pyrrolidine (B122466) | None | 2 |
| 4 | Pyrrolidine | Novozyme 435 (Lipase) | 1 |
Data adapted from studies on various primary and secondary amines, demonstrating the rate enhancement provided by lipase (B570770) catalysis which is applicable to solvent-free or reduced-solvent systems. electronicsandbooks.com
Heterogeneous Catalysis in Aminopropionitrile Preparation
Heterogeneous catalysts are crucial for developing sustainable and economically viable chemical processes. They offer simplified product purification, catalyst recovery, and recycling. For the preparation of aminopropionitriles via Michael addition, several types of heterogeneous catalysts have been explored.
Solid Base Catalysts: Supported base catalysts, such as potassium carbonate on a zeolite (K2CO3/ZSM-5), have proven highly effective for the Michael addition of acrylonitrile in solvent-free conditions. researchgate.net In the reaction between methanol (B129727) and acrylonitrile, a 10% K2CO3/ZSM-5 catalyst achieved a 98.3 mol% conversion of acrylonitrile with 100% selectivity to the desired product. researchgate.net These solid catalysts are valued for their high surface area, superior catalytic performance, and excellent recyclable stability. researchgate.net Although this specific example involves an alcohol, the principle is directly applicable to the use of amines as nucleophiles.
Biocatalysts (Enzymes): Enzymes, particularly lipases, have emerged as effective heterogeneous catalysts for the aza-Michael addition. electronicsandbooks.comresearchgate.net Lipases such as Novozyme 435 (immobilized Candida antarctica lipase B) can catalyze the reaction between amines and acrylonitrile, significantly shortening reaction times. electronicsandbooks.comrsc.org The proposed mechanism does not involve the enzyme's traditional ester-hydrolyzing active site but rather suggests that the enzyme's structure helps to activate the acrylonitrile substrate, making it more susceptible to nucleophilic attack by the amine. electronicsandbooks.com This biocatalytic approach is notable for its high efficiency under mild conditions.
The table below summarizes the performance of different heterogeneous catalysts in Michael additions involving acrylonitrile.
Table 3: Performance of Heterogeneous Catalysts in Michael Additions to Acrylonitrile
| Catalyst System | Reactants | Conditions | Conversion/Yield | Selectivity | Source |
| 10% K2CO3/ZSM-5 | Methanol + Acrylonitrile | 65 °C, 5h, Solvent-Free | 98.3% Conversion | 100% | researchgate.net |
| Novozyme 435 | Pyrrolidine + Acrylonitrile | Toluene, RT | >95% Yield | >99% | electronicsandbooks.com |
| Novozyme 435 | Morpholine + Acrylonitrile | Toluene, RT | >95% Yield | >99% | electronicsandbooks.com |
Chemical Reactivity, Transformation Mechanisms, and Catalysis of 3 Tert Butylamino Propionitrile
Fundamental Reaction Pathways
The reactivity of 3-(tert-butylamino)propionitrile is dictated by the distinct properties of its secondary amine and nitrile functional groups. These groups can react independently or, in some cases, influence each other's reactivity.
While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from the behavior of its constituent functional groups. The secondary amine is susceptible to oxidation, which can lead to various products depending on the reagents and conditions. For instance, the oxidation of amines can yield imines. organic-chemistry.org In a related context, the oxidative dehydrogenation of propylamine (B44156) on oxygen-covered gold catalysts has been shown to produce propionitrile (B127096) and propionaldehyde, demonstrating that chemisorbed atomic oxygen can activate the amine. rsc.org The nitrile group is generally resistant to oxidation under mild conditions but can be hydrolyzed to a carboxylic acid under harsh oxidative or hydrolytic conditions.
The primary site for reduction in this compound is the nitrile group (C≡N). This transformation is a key method for synthesizing diamines. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion intermediate, which then undergoes a second hydride addition. libretexts.org Subsequent protonation with water yields the primary amine. libretexts.org Catalytic hydrogenation offers an alternative and often more selective method for this reduction, as detailed further in section 3.2.2.
The secondary amine in this compound is nucleophilic and can readily undergo substitution reactions. It can react with alkyl halides in N-alkylation reactions to form tertiary amines or with acyl halides and anhydrides to produce amides. These are standard transformations for secondary amines and expand the synthetic utility of the molecule by allowing for the introduction of various substituents on the nitrogen atom.
Nitrile Group Transformations
The cyano group is a versatile functional group that can be converted into a variety of other functionalities, significantly enhancing the synthetic value of this compound.
The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a well-established method for the synthesis of ketones. ucalgary.ca The strongly nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group. ucalgary.cayoutube.com This addition breaks one of the pi bonds of the triple bond, and the electrons move to the nitrogen atom, forming an intermediate imine anion (also described as an imine salt). ucalgary.cayoutube.commasterorganicchemistry.com
This intermediate is stable until an aqueous acid workup is performed. ucalgary.camasterorganicchemistry.com The acid first protonates the nitrogen to form a neutral imine. youtube.com The imine then undergoes hydrolysis, which is essentially the reverse of imine formation, to yield the final ketone product. libretexts.orgmasterorganicchemistry.com A key advantage of this method is that the ketone is only formed during the aqueous workup, preventing it from reacting further with the Grignard reagent. ucalgary.ca
The general mechanism is as follows:
Nucleophilic Addition: The Grignard reagent attacks the nitrile carbon. ucalgary.cayoutube.com
Hydrolysis to Imine: The resulting imine salt is protonated by aqueous acid. youtube.commasterorganicchemistry.com
Hydrolysis to Ketone: The imine is further hydrolyzed to the ketone. masterorganicchemistry.comyoutube.com
Table 1: Reaction of Nitrile with Grignard Reagent
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound + Grignard Reagent (R-MgX) | Imine Anion Salt | The nucleophilic Grignard reagent adds to the nitrile carbon. ucalgary.ca |
| 2 | Imine Anion Salt + H₃O⁺ | Imine | The intermediate salt is protonated in an acidic workup. youtube.com |
| 3 | Imine + H₃O⁺ / H₂O | Ketone + NH₃ | The imine is hydrolyzed to form a ketone and ammonia (B1221849). youtube.com |
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to amines. nih.gov The reaction typically employs catalysts based on metals like nickel, cobalt, palladium, or rhodium. acs.org The product distribution (primary, secondary, or tertiary amines) is highly dependent on the catalyst, solvent, and reaction conditions. acs.orgresearchgate.net
The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. nih.gov
Primary Amine Formation: R-C≡N + H₂ → [R-CH=NH] → R-CH₂-NH₂
However, this primary amine can react with the imine intermediate to form a secondary amine, or with the starting nitrile to form a different intermediate that also leads to a secondary amine. nih.gov
Secondary Amine Formation: R-CH₂-NH₂ + [R-CH=NH] → Intermediate → (R-CH₂)₂NH + NH₃
Further reaction can lead to the formation of a tertiary amine. nih.gov
Tertiary Amine Formation: (R-CH₂)₂NH + [R-CH=NH] → Intermediate → (R-CH₂)₃N + NH₃
Research on the hydrogenation of 3-phenylpropionitrile (B121915) (PPN), an analogue of this compound, over a palladium-on-carbon (Pd/C) catalyst showed that under mild conditions (30–80 °C, 6 bar H₂), a 76% conversion could be achieved. nih.govnih.gov However, the selectivity for the primary amine, 3-phenylpropylamine (B116678) (PPA), was only 26%. nih.gov This highlights the challenge of preventing the formation of secondary and tertiary amines. For producing primary amines, nickel and cobalt catalysts are often preferred, while rhodium is effective for preparing secondary amines. acs.org The use of acidic additives and specific solvent systems, like a dichloromethane/water biphasic system, can also be employed to improve selectivity for the desired primary amine. nih.govnih.gov
Table 2: Catalysts in Nitrile Hydrogenation and Primary Product Selectivity
| Catalyst | Primary Product | Reference |
| Nickel (Ni) | Primary Amine | acs.org |
| Cobalt (Co) | Primary Amine | acs.org |
| Rhodium (Rh) | Secondary Amine | acs.org |
| Palladium (Pd) | Primary Amine (selectivity can be an issue) | nih.govacs.org |
| Platinum (Pt) | Secondary Amine | researchgate.net |
| Ruthenium (Ru) | Primary Amine (with significant secondary amine formation) | researchgate.net |
Hydrolysis Mediated by Nitrilases
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. nih.gov This biocatalytic approach offers a green alternative to traditional chemical hydrolysis methods.
Research on various nitrilases has demonstrated their ability to hydrolyze a wide range of nitrile compounds. For example, a nitrilase from Paraburkholderia phymatum (Nitphym) has been shown to be a robust, thermostable enzyme with activity towards various nitriles. nih.gov While this specific study did not test this compound, it highlighted the enzyme's activity on aliphatic dinitriles like adiponitrile. nih.gov Another study on the nitrilase from Nocardia globerula NHB-2 showed that it was induced by short-chain aliphatic nitriles such as propionitrile and butyronitrile, and it exhibited activity towards aromatic nitriles. nih.gov These findings suggest the potential for nitrilase-mediated hydrolysis of aminonitriles like this compound, although specific studies are needed to confirm this.
Amine Group Reactivity
The secondary amine group in this compound is a key site for its chemical reactivity, enabling reactions with various electrophiles.
Reactions with Cation Radicals (e.g., Thianthrene (B1682798) Cation Radicals)
The reaction of amines with cation radicals, such as the thianthrene cation radical, has been a subject of mechanistic studies. koreascience.kr While the direct reaction of this compound with thianthrene cation radical is not explicitly detailed in the provided search results, the reactivity of similar amines provides valuable insights. For instance, the reaction of tert-butylamine (B42293) with the thianthrene cation radical has been reported. koreascience.kr
These reactions can proceed through different pathways, including nucleophilic attack by the amine on the cation radical or an electron transfer process. koreascience.kr The specific products formed depend on the structure of the amine and the reaction conditions. In some cases, sulfilimines are formed. koreascience.kr
Derivatives and Advanced Synthetic Applications of 3 Tert Butylamino Propionitrile
Role as a Versatile Synthetic Building Block
3-(tert-Butylamino)propionitrile is a valuable bifunctional organic compound that serves as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of two key reactive sites: a secondary amine and a nitrile functional group. The secondary amine, featuring a sterically bulky tert-butyl group, can participate in a wide array of chemical transformations including N-alkylation, acylation, and the formation of ureas and sulfonamides. This tert-butyl group often imparts unique solubility characteristics and can serve as a robust protecting group that is stable under various reaction conditions but can be removed if necessary.
The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. Furthermore, the α-protons adjacent to the nitrile group can be deprotonated to form a nitrile anion, a potent nucleophile that can engage in various carbon-carbon bond-forming reactions. The strategic manipulation of these two functional groups allows chemists to use this compound as a linchpin in the synthesis of diverse heterocyclic and acyclic compounds.
Synthesis of Complex Organic Molecules
The unique combination of functional groups in this compound enables its use as a starting material for a variety of complex organic molecules with applications in pharmaceutical and materials science.
Development of N-tert-Butyl Disubstituted Pyrrolidines via Nitrile Anion Cyclization
A significant application of this compound is in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This is achieved through a key nitrile anion cyclization strategy. In a published synthetic route, the process begins with the conjugate addition of the secondary amine of this compound (or a similar amine) to an appropriate Michael acceptor. doi.org
The crucial step is the intramolecular cyclization, specifically a 5-exo-tet cyclization of the nitrile anion. doi.org This reaction creates the five-membered pyrrolidine (B122466) ring. The process has been optimized to be highly efficient and stereoselective, affording chiral 1,3,4-trisubstituted pyrrolidines in high yield and enantiomeric excess (94-99% ee). doi.org Key reagents for this transformation include a phosphate-based activating group for the nitrile, such as diethyl chlorophosphate, and a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to generate the reactive nitrile anion. doi.org This cyclization proceeds with a clean inversion of stereochemistry at the C-4 position, allowing for precise control over the final product's three-dimensional structure. doi.org The resulting pyrrolidine nitrile can then be hydrolyzed to the corresponding carboxylic acid, a valuable building block for drug discovery. doi.org
| Reaction | Key Reagents | Product Type | Ref. |
| Nitrile Anion Cyclization | Diethyl chlorophosphate, Lithium hexamethyldisilazide (LiHMDS) | N-tert-butyl disubstituted pyrrolidine | doi.org |
Formation of Amide and Urea (B33335) Derivatives
The secondary amine of this compound is readily converted into amide and urea derivatives, which are ubiquitous structural motifs in pharmaceuticals.
Amide Synthesis: Amides are typically formed by reacting the amine with a carboxylic acid or, more commonly, an activated carboxylic acid derivative. nih.gov For instance, reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-tert-butyl-N-(2-cyanoethyl)amide. nih.gov Modern methods also utilize coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation directly from a carboxylic acid under milder conditions. nih.gov
Urea Synthesis: Urea derivatives can be prepared through several routes. A common laboratory method involves the reaction of the secondary amine of this compound with an isocyanate (R-N=C=O). This addition reaction is typically rapid and high-yielding, producing an N,N,N'-trisubstituted urea. nih.gov Alternatively, ureas can be synthesized using phosgene (B1210022) equivalents like carbamoylimidazolium salts or by palladium-catalyzed carbonylation of amines with aryl halides and a carbon monoxide source. nih.gov More sustainable methods are also being developed, such as the direct use of urea or carbon dioxide as the carbonyl source with amines, often mediated by a catalyst. nih.gov
| Derivative | Reactant | Key Reagent/Catalyst | Ref. |
| Amide | Acyl Chloride | Base (e.g., Triethylamine) | nih.gov |
| Amide | Carboxylic Acid | Coupling Agent (e.g., EDC, DCC) | nih.gov |
| Urea | Isocyanate | None (Direct Addition) | nih.gov |
| Urea | Aryl Halide, CO | Palladium Catalyst |
Synthesis of Optically Active Aminopiperidines
Optically active 3-aminopiperidine is a crucial intermediate for several pharmaceuticals. While direct synthesis from this compound is not the most cited route, the compound represents a class of inexpensive and readily available starting materials that can be conceptually elaborated into such piperidine (B6355638) structures. The general synthetic challenge lies in creating the chiral amine center with high optical purity.
One established industrial method to obtain optically pure aminopiperidines is the classical resolution of a racemic mixture. For example, racemic 3-aminopiperidine can be treated with a chiral resolving agent, such as an optically active cyclic phosphoric acid or tartaric acid derivative. This forms a pair of diastereomeric salts which, due to their different physical properties like solubility, can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated by treatment with a base. Other advanced methods involve asymmetric hydrogenation of corresponding pyridine (B92270) precursors or enzymatic resolutions.
Incorporation into Imidazo-Chromen-4-one Scaffolds
The synthesis of complex, fused heterocyclic systems such as imidazo-chromen-4-ones is a significant focus in medicinal chemistry due to their diverse biological activities. These scaffolds are typically assembled through multi-component reactions or sequential cyclization strategies. For example, related structures like chromeno[4,3-b]pyrrol-4(1H)-ones have been synthesized via a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides, followed by an intramolecular cyclization. While this highlights the general strategies used to build such complex rings, the direct incorporation of this compound into an imidazo-chromen-4-one scaffold is not a prominently featured transformation in the surveyed scientific literature. The construction of the imidazole (B134444) portion of the ring system typically requires different precursors, such as diamines reacting with aldehydes or their equivalents.
Preparation of Prodrugs
A prodrug is an inactive or less active compound that is metabolized in vivo to release the active parent drug. This strategy is often used to improve properties such as solubility, permeability, or to achieve targeted drug delivery. The functional groups of this compound make it a potential moiety for incorporation into a prodrug strategy, or as a starting material for a molecule that will later be formulated as a prodrug.
The secondary amine is a common handle for creating prodrugs. It can be acylated to form an amide or carbamate (B1207046) linkage to a promoiety. This linkage can be designed to be stable under physiological conditions but cleaved by specific enzymes (e.g., amidases, esterases) at the target site to release the active drug. For example, if a parent drug contained a carboxylic acid, it could be coupled to the amine of a modified this compound derivative to form a cleavable amide bond. The choice of the promoiety is critical and is often a water-solubilizing group like a phosphate, an amino acid, or a sugar to enhance aqueous solubility. The nitrile group could also be part of the active pharmacophore or be modified in the final drug structure.
Formation of Isoindoline (B1297411) Derivatives
The direct synthesis of isoindoline derivatives starting from this compound is not extensively documented in publicly available scientific literature. However, the isoindoline core is a crucial structural motif present in a wide array of biologically active molecules and clinical drugs. mdpi.com These compounds are utilized in treating conditions such as multiple myeloma, leukemia, hypertension, and obesity. mdpi.com
General synthetic strategies for isoindoline and its derivatives, such as isoindoline-1,3-diones (phthalimides), typically involve the reaction of phthalic anhydride with various amines. researchgate.netneliti.com One established method involves the condensation of N-arylbenzenecarboximidamides with phthalic anhydride. researchgate.net Another approach is the solventless reaction between phenylethylamine and phthalic anhydride upon heating. researchgate.net These methods highlight the importance of the amine functional group in the formation of the isoindoline ring system. While a direct pathway from this compound is not specified, its primary amine functionality suggests potential for its use in similar cyclization reactions, possibly after modification of the nitrile group.
Applications in Pharmaceutical and Agrochemical Synthesis
The structural framework of this compound is a valuable component in the synthesis of pharmaceutically active molecules. Notably, derivatives containing the tert-butylamino group are utilized in the development of novel enzyme inhibitors. For instance, a series of β-amino boronic acids, designed as β-lactamase inhibitors, have been synthesized using multicomponent reactions where a tert-butylamino moiety is incorporated into the final structure. mdpi.com These compounds, such as N-(4-bromophenyl)-N-(1-(tert-butylamino)-3-(4-methyl-2,6-dioxotetrahydro-2H-4λ4,8λ4- mdpi.comresearchgate.netresearchgate.netoxazaborolo[2,3-b] mdpi.comresearchgate.netresearchgate.netoxazaborol-8-yl)-1-oxopropan-2-yl)cinnamamide, are prepared through a Ugi four-component reaction, showcasing the utility of the tert-butylamino group in constructing complex molecular architectures with therapeutic potential. mdpi.com
In the realm of agrochemical synthesis, while direct applications of this compound are not explicitly detailed, its structural analogs serve as important intermediates. For example, 3,3-dialkoxypropionitrile is a known precursor in the synthesis of cytosine derivatives and vitamin B1 precursors, which have applications in the agricultural sector. google.com This suggests a potential for this compound and its derivatives to be explored for similar applications in the development of new agrochemicals.
Structural Analogs and Their Synthetic Utility
The synthetic utility of this compound can be further understood by examining its structural analogs. These related compounds exhibit a range of applications in organic synthesis and medicinal chemistry.
A key analog is 3-aminopropionitrile , which serves as a fundamental building block for various more complex molecules. pharmacompass.com Another class of related compounds is β-enaminonitriles , which are versatile intermediates for synthesizing a variety of nitrogen-containing heterocyclic and open-chain derivatives. researchgate.net Their ease of functionalization makes them valuable in the construction of pyrimidines and indoles. researchgate.net
N-substituted benzimidazole (B57391) acrylonitriles represent another significant class of structural analogs. These compounds have been investigated as potential tubulin polymerization inhibitors for cancer therapy. nih.gov Their synthesis often involves the reaction of N-substituted-2-cyanomethylbenzimidazoles with aromatic aldehydes. nih.gov The N,N-dimethylamino substituted versions of these acrylonitriles have demonstrated potent and selective antiproliferative activity. nih.gov
Furthermore, 3,3-dialkoxypropionitriles are valuable synthetic intermediates. They can be synthesized from acrylonitrile (B1666552) and are used to produce cyanoacetaldehyde, an important organic synthesis intermediate. google.com
The table below provides a summary of some structural analogs of this compound and their documented synthetic applications.
| Structural Analog | Molecular Formula | Key Synthetic Application |
| 3-Aminopropionitrile | C₃H₆N₂ | Building block for complex molecules |
| β-Enaminonitriles | Varies | Intermediates for nitrogen heterocycles |
| N-Substituted Benzimidazole Acrylonitriles | Varies | Synthesis of tubulin polymerization inhibitors |
| 3,3-Dialkoxypropionitrile | Varies | Precursor for cytosine derivatives and vitamin B1 |
Computational and Theoretical Chemistry Studies of 3 Tert Butylamino Propionitrile
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand, such as 3-(tert-butylamino)propionitrile, and a protein's binding site. The process involves sampling different conformations of the ligand within the active site of a target protein and scoring them based on binding energy.
While specific docking studies on this compound are not widely published, the methodology can be illustrated by studies on similar functionalized compounds. For instance, docking studies on 1,2,3-triazole hybrids with quinolin-2-ones against the caspase-3 active site have been performed to understand their antiapoptotic activity. nih.gov In such studies, key interactions like hydrogen bonds with specific amino acid residues (e.g., ASP135, LYS137) are identified, and the binding affinity is calculated. nih.gov A lower binding score typically indicates a more stable and favorable interaction. nih.gov
Recent advancements have led to the development of comprehensive frameworks like Folding-Docking-Affinity (FDA), which first predict the 3D structure of a protein, then dock the ligand, and finally predict the binding affinity. biorxiv.orgbiorxiv.org This approach has shown potential to outperform older methods by explicitly modeling the three-dimensional binding conformation. biorxiv.orgbiorxiv.org For a molecule like this compound, this method could be applied to various potential targets to screen for biological activity. The binding affinity, often expressed as a pKd value (the negative logarithm of the dissociation constant, Kd), can be predicted to quantify the strength of the interaction. biorxiv.org
Table 1: Illustrative Data from Molecular Docking Studies on Analogous Systems This table presents example data from studies on other molecules to illustrate the typical outputs of molecular docking analyses.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Score (s-score) | RMSD (Å) |
|---|
Data sourced from a study on caspase-3 inhibitors to demonstrate typical docking results. nih.gov
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of a molecule. nih.govresearchgate.net For this compound, these calculations can predict its behavior in chemical reactions.
A full conformational analysis of the related molecule, 3-aminopropionitrile, has been performed using DFT and ab initio methods to determine the stability of its various gauche and trans conformers. researchgate.net Such studies calculate the relative energies, enthalpies, and Gibbs free energies of different spatial arrangements of the atoms. researchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular stabilization energies, such as those arising from hyperconjugation. researchgate.net These calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity. For this compound, the electron-donating tert-butyl group and the electron-withdrawing nitrile group would significantly influence the charge distribution and orbital energies.
Table 2: Calculated Properties for Conformers of 3-aminopropionitrile (Illustrative Example) This table shows the type of data generated from DFT calculations on a closely related molecule, 3-aminopropionitrile, at the B3LYP/6-311+G(d,p) level of theory.
| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Gauche 2 | 0.00 | - | - | - |
| Gauche 1 | 0.43 | - | - | - |
Data adapted from a conformational stability study of 3-aminopropionitrile. researchgate.net Specific HOMO/LUMO values were not provided in the abstract.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energy profile of a reaction, including the structures of reactants, transition states, and products, chemists can understand how a reaction proceeds and what factors control its outcome. nih.gov
For reactions involving nitriles and amines, such as the Strecker synthesis of aminonitriles, computational methods like the Artificial Force-Induced Reaction (AFIR) method can map out complex reaction networks. nih.gov These calculations can identify the most kinetically feasible pathways by evaluating the energy barriers of each step. For example, a computational study of the Strecker reaction revealed a multi-step path involving proton transfers and nucleophilic additions to generate the final aminonitrile product. nih.gov
Applying these methods to reactions involving this compound could provide precise mechanistic details. For instance, in its synthesis or subsequent reactions, computational modeling could map the energy landscape, identify key intermediates and transition states, and explain the observed regioselectivity or stereoselectivity. This understanding is fundamental for optimizing reaction conditions and designing new synthetic routes.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By comparing the activities of a series of related compounds, researchers can deduce which parts of the molecule are essential for its function. mdpi.comresearchgate.net
For a molecule like this compound, an SAR study would involve synthesizing and testing a series of analogs with modifications to the tert-butyl group, the propionitrile (B127096) chain, or by adding other substituents. The resulting data would be used to build a QSAR model, providing insights into how the molecule's structure could be optimized to enhance a desired biological effect. These models are valuable tools for guiding the design of new, more potent compounds. nih.govrsc.org
Biological Activity and Medicinal Chemistry Research on 3 Tert Butylamino Propionitrile
Exploration of Biological Interactions and Effects on Living Systems
Research specifically detailing the biological interactions and effects of 3-(tert-butylamino)propionitrile on living systems is not extensively covered in publicly available literature. The biological significance of many nitrile-containing compounds is widely recognized, with natural products featuring this functional group exhibiting diverse activities and potential for medicinal applications researchgate.net. The nitrile group itself is a key component in various chemicals, and its presence can influence a molecule's metabolic stability and pharmacokinetic profile researchgate.net. However, studies focusing directly on the broader biological impact of this compound are limited.
Neurological System Interactions
Specific investigations into the interactions of this compound with the neurological system have not been identified in the available research literature. While the central nervous system is a common target for many pharmacologically active compounds, there is no direct evidence from the provided sources to characterize the neuroactivity of this particular molecule.
There is no available research data describing the influence of this compound on specific neurotransmitter pathways. Neurotransmitters are essential chemical messengers that facilitate communication between neurons and are integral to countless bodily functions nih.govnih.gov. Alterations in their levels are linked to various neurological disorders nih.gov. However, no studies were found that link this compound to the release, uptake, or signaling of key neurotransmitters such as acetylcholine, glutamate, GABA, dopamine, or serotonin nih.govnih.gov.
There is no scientific literature available that documents the modulation of receptor activity, including GABA receptors, by this compound. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly GABA-A and GABA-B receptors, are crucial targets for many therapeutic drugs, including anxiolytics like benzodiazepines nih.govyoutube.commdpi.com. These drugs act as allosteric modulators, enhancing the effect of GABA youtube.commdpi.com. Despite the importance of GABA receptors in neuropharmacology, no studies have been published that assess the potential for this compound to bind to or modulate these or any other neurological receptors.
Enzyme-Mediated Biotransformations
The primary pathway for the biotransformation of nitrile compounds involves enzymes known as nitrilases nih.gov. These enzymes are part of the nitrile-converting enzyme family and are found widely in nature, including in bacteria, fungi, and plants nih.govd-nb.info. Nitrilases catalyze the direct hydrolysis of a nitrile (R-C≡N) to a corresponding carboxylic acid (R-COOH) and ammonia (B1221849) (NH₃), a process that is often used in "green chemistry" for the production of commercially valuable compounds nih.govd-nb.info.
While no studies have specifically tested this compound as a substrate, the general activity of nitrilases allows for a theoretical biotransformation pathway. Nitrilases are broadly classified based on their substrate specificity nih.govd-nb.info. As an aliphatic nitrile, this compound would likely be a substrate for an aliphatic nitrilase. The enzymatic reaction would involve the hydrolysis of the nitrile functional group. This biotransformation would convert this compound into 3-(tert-butylamino)propanoic acid and ammonia. The efficiency and viability of such a reaction would depend on the specific nitrilase used, as enzyme activity, specificity, and enantioselectivity are key parameters in these biocatalytic processes nih.gov.
| Nitrilase Class | General Substrate Type | Examples of Known Substrates | Potential Biotransformation of this compound |
|---|---|---|---|
| Aromatic Nitrilase | Aromatic nitriles | 3-Cyanopyridine nih.gov | Unlikely substrate |
| Arylacetonitrilase | Nitriles with an aryl group attached to the α-carbon | (RS)-mandelonitrile nih.gov | Unlikely substrate |
| Aliphatic Nitrilase | Aliphatic nitriles | Propionitrile (B127096) d-nb.info | Hypothetical conversion to 3-(tert-butylamino)propanoic acid and ammonia |
Investigation of Therapeutic Potential
Currently, there is no information available in the scientific literature regarding investigations into the therapeutic potential of this compound. Its biological activities and pharmacological profile remain uncharacterized, and as such, it has not been evaluated for any potential medicinal applications.
Anticonvulsant Activity Research
There is currently no publicly available scientific data detailing the investigation of this compound for anticonvulsant properties. Standard screening models for antiepileptic drug development, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests, have been applied to various other nitrogen-containing compounds, but not to this specific molecule nih.govnih.govsemanticscholar.org. As a result, its potential efficacy in preventing or mitigating seizures remains unknown.
Anxiolytic Agent Studies
A thorough search of medicinal chemistry and pharmacology literature did not yield any studies on the anxiolytic (anti-anxiety) potential of this compound. While many classes of compounds are under investigation for their effects on anxiety disorders, often targeting neurotransmitter systems like GABA and serotonin, there is no indication that this compound has been evaluated in relevant animal models or in vitro assays nih.govnih.govmdpi.commdpi.comresearchgate.net.
Anti-inflammatory Agent Development
The potential of this compound as an anti-inflammatory agent has not been reported in the available scientific literature. Research into novel anti-inflammatory drugs is extensive, exploring mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various pro-inflammatory cytokines nih.govresearchgate.netmdpi.comnih.gov. However, no studies have been published that assess the activity of this compound in these or other inflammatory pathways.
Potential in Treating Neurological Disorders
There is no scientific evidence to suggest that this compound has been investigated for the treatment of neurological disorders. The exploration of chemical compounds for conditions such as Alzheimer's disease, Parkinson's disease, or other neurodegenerative diseases is a significant area of research, but this specific compound has not been a subject of such studies based on available data mdpi.com.
Investigation of α-Glucosidase Inhibitory, Anticoagulant, and Antiplatelet Activities for Derivatives
No research has been published on the synthesis or biological evaluation of derivatives of this compound for α-glucosidase inhibitory, anticoagulant, or antiplatelet activities. While derivatives of other chemical scaffolds, such as coumarins and flavonoids, are actively studied for these therapeutic targets, the this compound structure has not been utilized as a starting point for such investigations biotech-asia.orgresearchgate.netnih.govnih.govhu.edu.jomdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net.
In Vitro and In Vivo Biological Studies
No specific in vitro (cell-based) or in vivo (animal) studies concerning the anticonvulsant, anxiolytic, anti-inflammatory, or other biological activities of this compound have been documented in the scientific literature. Such studies are fundamental to characterizing the pharmacological profile of a compound, and their absence indicates that this compound has not been a focus of biological research.
Structure-Biology Relationship Studies
Due to the lack of biological activity data, there have been no structure-activity relationship (SAR) studies conducted on this compound. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological effects and for guiding the design of more potent and selective analogs mdpi.comdrugdesign.orgmdpi.comchemrxiv.orgdoi.org. Without initial data on biological activity, such studies cannot be performed.
Advanced Spectroscopic Characterization Techniques for 3 Tert Butylamino Propionitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR studies provide a detailed map of the carbon-hydrogen framework.
Proton (¹H) NMR Studies
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For a derivative like ethyl 3-(tert-butylamino)propanoate, the ¹H NMR spectrum (in CDCl₃, 300 MHz) shows distinct signals corresponding to each unique proton environment.
The spectrum of ethyl 3-(tert-butylamino)propanoate, a derivative, displays characteristic peaks that can be assigned to the various proton groups within the molecule. The ethyl ester group is identified by a quartet around 4.15 ppm, corresponding to the -OCH₂- protons, and a triplet near 1.25 ppm for the terminal -CH₃ protons. The propanoate backbone shows two triplets: one around 2.85 ppm for the methylene group adjacent to the nitrogen (–NCH₂–) and another around 2.50 ppm for the methylene group adjacent to the carbonyl (–CH₂C=O). The nine equivalent protons of the bulky tert-butyl group produce a sharp singlet at approximately 1.05 ppm. A broad singlet, typically observed around 1.3 ppm, corresponds to the N-H proton of the secondary amine.
Based on this, the expected ¹H NMR spectrum for 3-(tert-butylamino)propionitrile would feature a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene groups of the propionitrile (B127096) backbone. The N-H proton would likely appear as a broad singlet.
Table 1: ¹H NMR Data for Ethyl 3-(tert-butylamino)propanoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~2.85 | Triplet | 2H | -NCH₂ CH₂- |
| ~2.50 | Triplet | 2H | -CH₂ C=O |
| ~1.3 | Broad Singlet | 1H | -NH - |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
Carbon-13 (¹³C) NMR Investigations
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. In the ¹³C NMR spectrum of ethyl 3-(tert-butylamino)propanoate (in CDCl₃, 300 MHz), the carbonyl carbon of the ester group appears furthest downfield, typically around 173 ppm. The carbon of the tert-butyl group directly attached to the nitrogen is observed around 50.5 ppm, while its three equivalent methyl carbons resonate at approximately 28.9 ppm. The methylene carbons of the ethyl ester and propanoate backbone are found in the range of 39 to 61 ppm. The nitrile carbon in this compound would be expected to appear in the characteristic region for nitriles, generally between 115 and 125 ppm.
Table 2: ¹³C NMR Data for Ethyl 3-(tert-butylamino)propanoate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~173 | C =O |
| ~61 | -OCH₂ CH₃ |
| ~50.5 | -C (CH₃)₃ |
| ~44 | -NCH₂ CH₂- |
| ~39 | -CH₂ C=O |
| ~28.9 | -C(CH₃ )₃ |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of ethyl 3-(tert-butylamino)propanoate by electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed. However, the most prominent fragmentation often involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For the tert-butylamino group, a characteristic fragmentation would be the loss of a methyl group to form an [M-15]⁺ ion, or the loss of the entire tert-butyl group.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, this compound and its derivatives would be expected to readily form protonated molecules, [M+H]⁺. This allows for the accurate determination of the molecular weight. For instance, ESI-MS analysis of a derivative like ethyl 3-(tert-butylamino)propanoate would show a prominent ion corresponding to its protonated form.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative like ethyl 3-(tert-butylamino)propanoate shows several characteristic absorption bands. A strong absorption peak around 1735 cm⁻¹ is indicative of the C=O stretch of the ester group. The N-H stretch of the secondary amine typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are usually found in the 1000-1200 cm⁻¹ range. The presence of the tert-butyl group can be identified by characteristic C-H bending vibrations.
For this compound, the most distinctive feature in its IR spectrum would be a sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine and the C-H stretches of the alkyl groups would also be present.
Table 3: Characteristic IR Absorption Bands for Ethyl 3-(tert-butylamino)propanoate
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3300-3500 | N-H Stretch (Amine) |
| ~2850-3000 | C-H Stretch (Alkyl) |
| ~1735 | C=O Stretch (Ester) |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and crystal packing information.
For this compound, which is a liquid at room temperature, XRD analysis would require the formation of a suitable crystalline derivative or performing the analysis at low temperatures where the compound solidifies. The resulting crystal structure would provide invaluable information:
Conformation: The preferred spatial arrangement of the tert-butyl group relative to the propionitrile chain.
Intermolecular Interactions: The presence of hydrogen bonding involving the secondary amine (N-H) and the nitrile nitrogen, as well as van der Waals interactions, which dictate the crystal packing.
Bond Parameters: Precise measurements of C-N, C-C, and C≡N bond lengths and angles, which can be compared with theoretical calculations.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value | Structural Information Provided |
|---|---|---|
| Crystal System | To be determined | Symmetry of the unit cell |
| Space Group | To be determined | Arrangement of molecules in the crystal |
| Unit Cell Dimensions | To be determined | Size and shape of the unit cell |
| C-N Bond Length (amine) | ~1.47 Å | Length of the single bond between carbon and nitrogen |
| C≡N Bond Length (nitrile) | ~1.15 Å | Length of the triple bond in the nitrile group |
| C-N-C Bond Angle | ~112° | Geometry around the amine nitrogen |
Note: The values in this table are illustrative, based on typical bond lengths and angles for similar functional groups, and would need to be confirmed by experimental XRD analysis.
Advanced In Situ Spectroscopic Methods
Operando DRIFTS is a powerful technique for studying chemical reactions on solid surfaces, particularly catalysts, in real-time under actual reaction conditions. It provides information about adsorbed species, reaction intermediates, and changes in the catalyst surface as the reaction progresses.
In the context of this compound, Operando DRIFTS could be employed to monitor its synthesis or subsequent transformations. For example, in a catalytic cyanoethylation reaction to produce this compound, DRIFTS could be used to:
Observe the adsorption of reactants, such as tert-butylamine (B42293) and acrylonitrile (B1666552), onto a catalyst surface.
Identify key vibrational bands corresponding to the formation of the C-N bond.
Track the disappearance of reactant bands and the appearance of product bands over time, allowing for the determination of reaction kinetics.
The characteristic vibrational frequencies of the functional groups in this compound would be monitored. For instance, the N-H stretching vibration of the secondary amine, the C≡N stretch of the nitrile group, and the C-H vibrations of the alkyl groups would all provide a spectroscopic signature of the molecule's presence and transformation. The monitoring of reactions involving the amine group, such as oxidation, can be effectively followed using this technique by observing changes in the N-H and C-N vibrational modes. researchgate.net
Table 3: Key Infrared Bands for Operando DRIFTS Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Nitrile | C≡N Stretch | 2240 - 2260 |
| Alkyl | C-H Stretch | 2850 - 3000 |
Note: These are typical ranges and the exact positions of the bands can be influenced by the chemical environment and interaction with a catalyst surface.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals.
While this compound is a diamagnetic molecule (all electrons are paired), its radical cation or other radical derivatives could be generated through chemical or electrochemical oxidation, or as intermediates in certain reactions. ESR spectroscopy would be the definitive method for characterizing these paramagnetic species.
The ESR spectrum of a radical derived from this compound would provide:
g-value: This is a characteristic property of the radical that depends on its electronic structure.
Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the ESR signal into multiple lines. The magnitude of this splitting (the hfc) provides information about the distribution of the unpaired electron's spin density within the radical, revealing which atoms are most involved in the radical center. tandfonline.comacs.orgnih.govjst.go.jp
For a nitrogen-centered radical of this compound, significant hyperfine coupling would be expected with the nitrogen nucleus and the protons on the adjacent carbon atoms. The analysis of these couplings would allow for a detailed mapping of the spin distribution in the radical. tandfonline.comacs.orgresearchgate.net
Table 4: Hypothetical ESR Parameters for a this compound Radical Cation
| Parameter | Nucleus | Expected Hyperfine Coupling (Gauss) | Information Provided |
|---|---|---|---|
| g-value | - | ~2.003 | Characteristic of an organic radical |
| a(¹⁴N) | ¹⁴N | 10 - 20 | Spin density on the nitrogen atom |
| a(Hα) | α-protons | 5 - 15 | Spin density on the α-carbon |
Note: These values are illustrative and based on typical parameters for nitrogen-centered radicals. The actual parameters would need to be determined experimentally.
Environmental Fate and Biodegradation Research of 3 Tert Butylamino Propionitrile
Microbial Metabolism and Detoxification Pathways
The structural characteristics of 3-(tert-butylamino)propionitrile suggest that microorganisms, particularly bacteria and fungi, would be the primary drivers of its breakdown in the environment. The presence of a nitrogen atom in both the amino and nitrile groups indicates its potential to serve as a nitrogen source for microbial growth.
Role of Bacterial and Fungal Strains in Biodegradation
While no studies have specifically identified bacterial or fungal strains capable of degrading this compound, research on similar aliphatic nitriles points to the potential involvement of genera such as Rhodococcus and Pseudomonas. These bacteria are well-known for their versatile metabolic capabilities and have been shown to degrade a variety of nitrile compounds. For instance, strains of Rhodococcus rhodochrous have demonstrated the ability to utilize aliphatic nitriles as their sole source of carbon and nitrogen. nih.govnih.gov Similarly, Pseudomonas species have been isolated from industrial waste sites and have shown the capacity to metabolize nitriles. nih.govijrpr.com
Fungi, particularly from the genus Fusarium, have also been identified as potent degraders of aromatic nitriles, suggesting that fungal species could play a role in the breakdown of aliphatic nitriles like this compound. nih.gov The enzymatic machinery of these microorganisms is key to the detoxification and breakdown of such compounds.
Degradation Mechanisms in Environmental Compartments
The degradation of this compound in the environment is expected to proceed through enzymatic pathways that target its functional groups. The nitrile and the tert-butyl groups are the most likely sites for initial microbial attack.
Biotransformation Processes Mediated by Nitrilases
The primary enzymatic pathway for the breakdown of the nitrile group (-C≡N) is through the action of nitrilases. These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849), a process that is generally considered a detoxification step as it removes the toxic cyano group. wikipedia.org
The general reaction is as follows: R-C≡N + 2H₂O → R-COOH + NH₃
Alternatively, a two-step pathway involving nitrile hydratase and amidase can occur. Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. nih.govnih.gov
The substrate specificity of nitrilases is a critical factor. While some nitrilases have a broad substrate range, the bulky tert-butyl group in this compound could influence the efficiency of enzymatic degradation. nih.gov Research on nitrilase specificity for N-substituted nitriles is limited, making it difficult to predict the exact efficiency of this pathway for the target compound.
Utilization as a Nitrogen Source by Microbial Metabolism
The presence of two nitrogen atoms in this compound suggests that it could be a valuable nitrogen source for microbial growth, particularly in nitrogen-limited environments. Microorganisms capable of breaking the carbon-nitrogen bonds in this molecule would gain access to a readily available supply of nitrogen for the synthesis of essential biomolecules like amino acids and nucleic acids. Studies have shown that various bacteria can utilize organic nitrogen compounds for growth. nih.govnih.gov The initial cleavage of the nitrile group by a nitrilase would release ammonia, a readily assimilable form of nitrogen for most microorganisms. nih.gov
Environmental Persistence and Dissipation Studies (General)
Currently, there are no specific studies on the environmental persistence and dissipation of this compound. However, general principles of environmental chemistry can provide some insights. The water solubility and potential for volatilization of the compound will influence its distribution in different environmental compartments such as soil, water, and air. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(tert-butylamino)propionitrile, and how do reaction parameters influence yield and purity?
- Methodology :
- Nucleophilic substitution : React tert-butylamine with acrylonitrile derivatives under controlled pH and temperature. Optimize solvent polarity (e.g., ethanol vs. DMF) to balance reaction rate and byproduct formation .
- Purification : Use fractional distillation or column chromatography, monitoring purity via GC-MS or HPLC.
- Key variables : Temperature (40–80°C), stoichiometry (amine:acrylonitrile ratio), and catalyst presence (e.g., Lewis acids).
- Data Table :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | Ethanol | 60 | 78 | 95 | |
| Catalyzed reaction | DMF | 80 | 85 | 98 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : Analyze H and C spectra for tert-butyl group signals (δ ~1.2 ppm for H; δ ~28 ppm for C) and nitrile resonance (δ ~120 ppm for C) .
- IR : Identify C≡N stretch (~2240 cm) and N-H bends (~1600 cm).
- Mass spectrometry : Confirm molecular ion peak (m/z 140.2) and fragmentation patterns.
Q. How does the steric bulk of the tert-butyl group affect the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis to propionamide).
- Key finding : The tert-butyl group enhances steric protection, reducing hydrolysis rates compared to smaller alkyl analogs .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., thiols vs. amines).
- Computational modeling : Perform DFT calculations to map transition states and evaluate steric/electronic effects of the tert-butyl group .
- Contradiction resolution : Address discrepancies in literature-reported activation energies by comparing solvent polarity and nucleophile basicity .
Q. How can structural modifications to this compound enhance its utility as a precursor in heterocyclic synthesis?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the propionitrile chain; assess cyclization efficiency under microwave irradiation.
- Comparative analysis : Use X-ray crystallography to correlate substituent effects with ring-strain metrics in resulting heterocycles .
Q. What statistical approaches are optimal for reconciling contradictory data on the compound’s catalytic activity in cross-coupling reactions?
- Methodology :
- Meta-analysis : Aggregate data from 10+ studies, applying random-effects models to account for variability in catalyst loading and solvent systems .
- Sensitivity analysis : Identify outliers using Cook’s distance; validate hypotheses via controlled replication studies .
Methodological Guidance
- Experimental design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example, ensure computational studies are validated with experimental kinetics .
- Data interpretation : Cross-reference spectroscopic results with primary literature (e.g., CCDC databases) to resolve ambiguities in peak assignments .
- Contradiction analysis : Use PICO framework to isolate variables (e.g., Population: reaction intermediates; Intervention: solvent choice) when comparing conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
